![molecular formula C16H19FN4O3S B2821633 4-fluoro-N-[[5-(2-morpholin-4-ylethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide CAS No. 941875-52-1](/img/structure/B2821633.png)
4-fluoro-N-[[5-(2-morpholin-4-ylethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide
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Overview
Description
4-fluoro-N-[[5-(2-morpholin-4-ylethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide is a useful research compound. Its molecular formula is C16H19FN4O3S and its molecular weight is 366.41. The purity is usually 95%.
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Scientific Research Applications
Fluorogenic Reagents for Thiols
Fluorinated compounds have been utilized as fluorogenic reagents for the detection and quantification of thiols in biological samples. For instance, 4-(N,N-Dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F) has been synthesized and demonstrated as a highly reactive, thiol-specific fluorogenic reagent. This compound offers negligible fluorescence by itself, but its thiol derivatives fluoresce intensely, making it an excellent tool for studying thiol-containing molecules in biological systems (Toyo’oka et al., 1989).
Antimicrobial Activity
Several fluorine-containing compounds, including those with 4-thiazolidinone and quinazolinone motifs, have been synthesized and evaluated for their antimicrobial activity. These compounds have shown significant potency against a variety of Gram-positive and Gram-negative bacteria, as well as fungal species, indicating their potential for the development of new antimicrobial agents (Desai, Vaghani, & Shihora, 2013).
Synthesis and Biological Activity
Research on the synthesis and biological evaluation of fluorinated benzamide derivatives has highlighted their potential in medicinal chemistry. For example, a study involving the synthesis of 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine demonstrated notable antibacterial, antioxidant, and anti-TB activities, suggesting its applicability in drug development (Mamatha S.V et al., 2019).
Development of Diagnostic Agents
Fluorine-18 labeled compounds, such as benzamide analogues, have been explored for imaging sigma2 receptors in solid tumors using positron emission tomography (PET). These studies indicate the role of fluorinated compounds in developing diagnostic agents for cancer imaging, demonstrating the importance of fluorine in enhancing the properties of biomolecular probes (Tu et al., 2007).
Synthesis of Fluorinated Heterocycles
Fluorinated heterocycles are crucial in pharmaceutical and agrochemical industries. Research on the rhodium-catalyzed C-H activation and coupling with 2,2-difluorovinyl tosylate has led to the synthesis of various fluorinated heterocycles, showcasing the versatility of fluorine in creating compounds with potential therapeutic applications (Wu et al., 2017).
Mechanism of Action
Target of Action
It’s worth noting that many bioactive aromatic compounds, including those with an indole nucleus, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of targets, contributing to its biological activity.
Mode of Action
Similar compounds have been shown to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives, which may share structural similarities with this compound, have been found to possess various biological activities . This suggests that the compound could potentially affect multiple biochemical pathways, leading to a range of downstream effects.
Result of Action
Given the potential biological activities mentioned earlier, it’s plausible that the compound could have a range of effects at the molecular and cellular level .
properties
IUPAC Name |
4-fluoro-N-[[5-(2-morpholin-4-ylethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O3S/c17-13-3-1-12(2-4-13)15(22)18-11-14-19-20-16(24-14)25-10-7-21-5-8-23-9-6-21/h1-4H,5-11H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBMRSAHZBNVMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCSC2=NN=C(O2)CNC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-[[5-(2-morpholin-4-ylethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide |
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